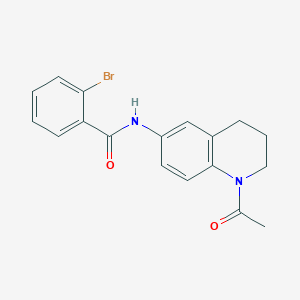

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

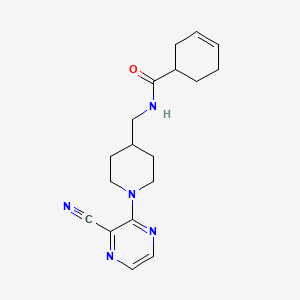

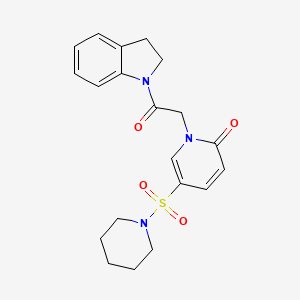

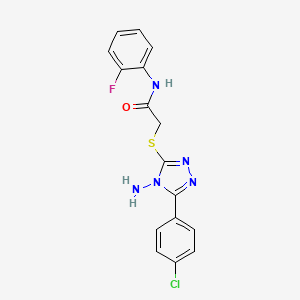

Molecular Structure Analysis

The molecular structure of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide” can be inferred from its name. It contains a tetrahydroquinoline ring with an acetyl group at the 1-position and a bromobenzamide group at the 6-position .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure. It has a molecular weight of 286.37 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Synthesis Techniques and Catalysis : Research by Davoodnia et al. (2010) focused on the synthesis of 2-arylquinazolin-4(3H)-ones, which are structurally related to the compound . They developed a procedure using tetrabutylammonium bromide as a catalyst under solvent-free conditions, highlighting advancements in efficient and environmentally friendly synthesis methods (Davoodnia, Allameh, Fakhari, & Tavakoli-Hoseini, 2010).

Pharmacological Potential : Rakshit et al. (2011) described a Rh(III)-catalyzed oxidative olefination process for N-methoxybenzamides, which are structurally similar to the compound of interest. Their study underscores the potential for developing valuable pharmacological products, including tetrahydroisoquinolinone derivatives (Rakshit, Grohmann, Besset, & Glorius, 2011).

Advanced Organic Synthesis : García et al. (2001) presented a method for synthesizing tetracyclic nitrogen heterocycles, closely related to the target compound. Their work contributes to the broader understanding of complex organic synthesis techniques (García, Rodríguez, Castedo, Saá, & Domínguez, 2001).

Photostimulated Chemical Reactions : Guastavino et al. (2006) investigated photostimulated SRN1 reactions to synthesize substituted isoquinolin-1-(2H)-ones, demonstrating innovative approaches in photochemistry relevant to the synthesis of compounds like N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide (Guastavino, Barolo, & Rossi, 2006).

Peptide Mimicry and Molecular Structure Studies : Wang et al. (1991) synthesized and analyzed the structure of 2,3,4,5-tetrahydro-2-oxo-1,5-propanobenzazepine, a compound related to the target. Their work provides insights into the mimicry of activated peptide units and has implications for the understanding of similar compounds (Wang, Bennet, Brown, & Santarsiero, 1991).

Organic Synthesis Methodology : Yoshida et al. (2014) described a synthetic route for YM758 monophosphate, a molecule with a similar tetrahydroisoquinoline structure. This study illustrates the importance of developing practical and scalable synthetic methods in organic chemistry and pharmaceutical manufacturing (Yoshida, Marumo, Takeguchi, Takahashi, & Mase, 2014).

Mecanismo De Acción

Direcciones Futuras

The future directions for the study of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to determine its potential therapeutic effects .

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c1-12(22)21-10-4-5-13-11-14(8-9-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSFCCSARSGLDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide](/img/structure/B2840920.png)

![4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2840924.png)

![1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2840925.png)

![N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2840926.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2840927.png)

![2-Propan-2-yl-1-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]benzimidazole](/img/structure/B2840929.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1H-indol-5-yl)methanone](/img/structure/B2840932.png)

![4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2840935.png)